![molecular formula C19H24N6O4 B2531274 8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 377056-30-9](/img/structure/B2531274.png)
8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H24N6O4 and its molecular weight is 400.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Research
Compounds closely related to the specified chemical have been explored for their multifunctional potential in treating neurodegenerative diseases. For instance, 8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, which share a similar structural motif, have been identified as potent dual-target-directed A1/A2A adenosine receptor antagonists. These compounds exhibit promising effects in symptomatic as well as disease-modifying treatments of neurodegenerative diseases, suggesting a possible research avenue for the specified compound in exploring multifaceted therapeutic strategies against such disorders (Brunschweiger et al., 2014).
Antimicrobial and Anticancer Applications
A breadth of research has been dedicated to exploring the antimicrobial and anticancer potential of derivatives within the purine-dione family. Some studies have synthesized novel compounds exhibiting significant cytotoxicity against cancer cell lines and antimicrobial activity, underlining the therapeutic potential of these derivatives. This highlights an area where the specified compound could be of interest, potentially contributing to the development of new antimicrobial or anticancer agents based on its structural framework (Korobko).
Organic Solar Cells and Sensor Applications
The field of organic electronics has also seen the utilization of purine derivatives. For example, research on non-fullerene electron acceptors for organic solar cells has identified compounds with high optical absorption coefficients and promising optoelectronic properties. Such studies suggest potential research applications for the specified compound in the development of materials for organic photovoltaics or as part of sensor technologies (Gupta et al., 2017).
Cell Imaging Technologies
Derivatives with aggregation-induced emission (AIE) characteristics have been synthesized and characterized, demonstrating potential for applications in cell staining and imaging. Given the structural complexity and potential functionalization of the specified compound, similar research could explore its use in developing novel fluorescent probes for bioimaging applications (Xiao et al., 2014).
Eigenschaften
IUPAC Name |
8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methyl-4,5-dihydropurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O4/c1-3-4-5-6-9-25-15-16(24(2)19(29)22-17(15)28)21-18(25)23-20-11-12-7-8-13(26)10-14(12)27/h7-8,10-11,15-16,26-27H,3-6,9H2,1-2H3,(H,21,23)(H,22,28,29)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMSRAHHLGSDOF-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2C(N=C1NN=CC3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN1C2C(N=C1N/N=C/C3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

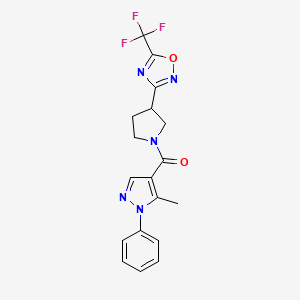
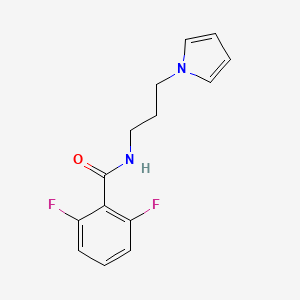

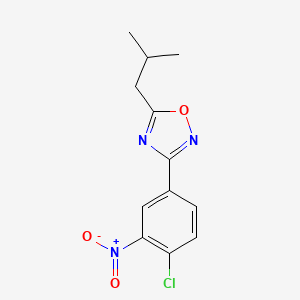
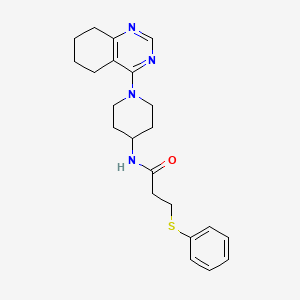
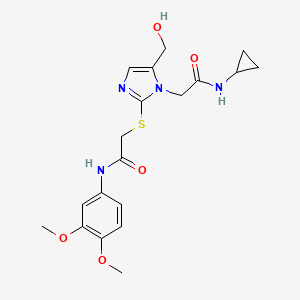
![Propyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2531204.png)
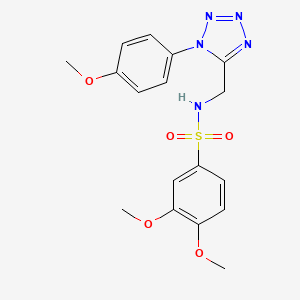
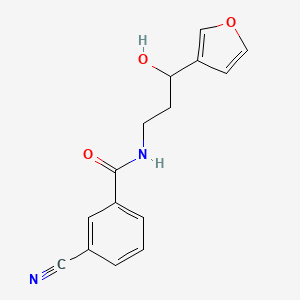
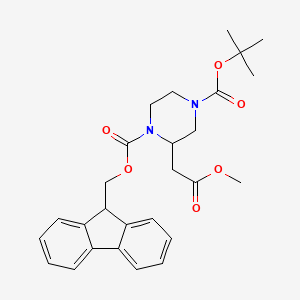
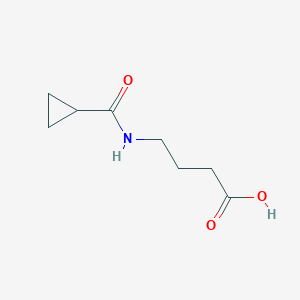


![1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide](/img/structure/B2531214.png)